(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine (CAS 625409-25-8) is a specific substituted indole derivative belonging to a class of compounds investigated as potent inhibitors of human β-tryptase. [1] Tryptase is a serine protease released from mast cells that is a key target in the development of therapeutics for asthma and other inflammatory diseases. [2] The compound's structure, featuring an indole-3-ylmethylamine core with a critical ortho-methoxybenzyl substituent, is foundational for its biological activity and differentiates it from other closely related analogs. [1]
Procuring a positional isomer, such as the 3-methoxy (meta) or 4-methoxy (para) analog, is not a viable substitute for (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine. Structure-activity relationship (SAR) data demonstrates that the placement of the methoxy group on the benzyl ring is a critical determinant of inhibitory potency against human tryptase. [1] Shifting the substituent from the ortho (2-position) to the meta or para positions results in a significant loss of activity, rendering these analogs functionally distinct and unsuitable for applications where maximal potency is required. This makes the precise 625409-25-8 isomer essential for achieving reproducible, high-potency results in screening and development programs. [1]
In a direct comparative analysis of inhibitory activity against human β-tryptase, the ortho-methoxy compound (625409-25-8) demonstrated a Ki of 110 nM. This represents a 2.2-fold higher potency than the para-methoxy isomer (Ki = 240 nM) and a 5.1-fold higher potency than the meta-methoxy isomer (Ki = 560 nM). [1]
| Evidence Dimension | Human β-Tryptase Inhibitory Potency (Ki) |
| Target Compound Data | 110 nM |
| Comparator Or Baseline | 4-methoxy isomer: 240 nM; 3-methoxy isomer: 560 nM |
| Quantified Difference | 2.2x more potent vs. 4-methoxy; 5.1x more potent vs. 3-methoxy |
| Conditions | In vitro enzymatic assay measuring inhibition of human β-tryptase. |
This superior potency makes this specific isomer a more efficient starting point for drug discovery, requiring lower concentrations to achieve a desired biological effect and reducing material consumption in screening campaigns.
The addition of a methoxy group at the ortho-position provides a significant advantage over the unsubstituted parent compound, (1H-Indol-3-ylmethyl)-benzylamine. The target compound (Ki = 110 nM) is nearly 12-fold more potent than the parent benzylamine analog, which has a Ki of 1300 nM against human tryptase. [1]
| Evidence Dimension | Human β-Tryptase Inhibitory Potency (Ki) |
| Target Compound Data | 110 nM |
| Comparator Or Baseline | Unsubstituted (1H-Indol-3-ylmethyl)-benzylamine: 1300 nM |
| Quantified Difference | 11.8-fold increase in potency |
| Conditions | In vitro enzymatic assay measuring inhibition of human β-tryptase. |
This demonstrates the critical contribution of the 2-methoxy group to target engagement, establishing this compound as a validated hit and a superior precursor for further optimization over the simpler, less active core structure.
The introduction of a polar methoxy group, compared to an unsubstituted benzyl ring, generally improves the solubility of small molecules in common polar organic solvents like DMSO and alcohols used in biological assay workflows. While direct comparative data is not provided in the primary literature, this principle is foundational in medicinal chemistry for improving compound handling and reducing the risk of precipitation in stock solutions and assay plates. [1]
| Evidence Dimension | Expected Solubility in Polar Organic Solvents |
| Target Compound Data | Improved solubility due to polar ether group |
| Comparator Or Baseline | Unsubstituted benzylamine analog (less polar) |
| Quantified Difference | Not quantified in source |
| Conditions | General behavior in common laboratory solvents (e.g., DMSO, Ethanol). |
Enhanced solubility simplifies stock solution preparation and improves data quality in high-throughput screening by minimizing compound precipitation, a common source of assay artifacts and false negatives.
Given its demonstrated superior potency over isomeric and unsubstituted analogs, this compound serves as a validated starting point for lead optimization campaigns targeting human tryptase for inflammatory or allergic disorders. [1] Its selection over analogs avoids pursuing less potent chemical matter, conserving resources.
As the most potent of the simple methoxy-substituted isomers, this compound is an ideal reference standard for SAR studies. It can be used to benchmark the activity of more complex derivatives and to probe the specific steric and electronic requirements of the tryptase active site. [1]
The compound's combination of validated biological activity and favorable physicochemical properties (inferred from its structure) makes it a suitable core for building focused chemical libraries. Derivatization of this scaffold is more likely to yield potent hits compared to starting from the less active parent or isomeric structures. [REFS-1, REFS-2]